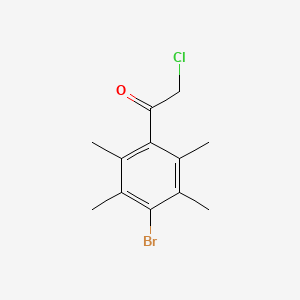
1-(4-Bromo-2,3,5,6-tetramethylphenyl)-2-chloroethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-2,3,5,6-tetramethylphenyl)-2-chloroethan-1-one is an organic compound that features a brominated aromatic ring with four methyl groups and a chloroethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2,3,5,6-tetramethylphenyl)-2-chloroethan-1-one typically involves the bromination of 2,3,5,6-tetramethylphenyl followed by the introduction of a chloroethanone group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The process may involve multiple steps, including halogenation and subsequent functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(4-Bromo-2,3,5,6-tetramethylphenyl)-2-chloroethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The aromatic ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
科学的研究の応用
1-(4-Bromo-2,3,5,6-tetramethylphenyl)-2-chloroethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Bromo-2,3,5,6-tetramethylphenyl)-2-chloroethan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the context of its use and the specific biological system being studied.
類似化合物との比較
Similar Compounds
1-(4-Bromo-2,3,5,6-tetramethylphenyl)-2-imidazol-1-ylethanone: A similar compound with an imidazole group instead of a chloroethanone moiety.
2-(4-Bromo-2,3,5,6-tetramethylphenyl)ethan-1-amine: Another related compound with an amine group.
Uniqueness
1-(4-Bromo-2,3,5,6-tetramethylphenyl)-2-chloroethan-1-one is unique due to its specific combination of brominated aromatic ring and chloroethanone group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C12H14BrClO |
|---|---|
分子量 |
289.59 g/mol |
IUPAC名 |
1-(4-bromo-2,3,5,6-tetramethylphenyl)-2-chloroethanone |
InChI |
InChI=1S/C12H14BrClO/c1-6-8(3)12(13)9(4)7(2)11(6)10(15)5-14/h5H2,1-4H3 |
InChIキー |
ZATCHRRPCPVPMJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1C(=O)CCl)C)C)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















